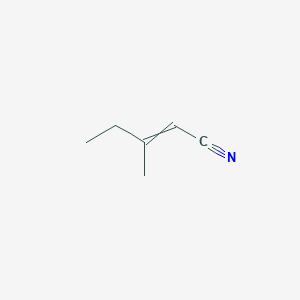
3-Methylpent-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpent-2-enenitrile is an organic compound with the molecular formula C6H9N. It is a nitrile derivative of 3-methylpent-2-ene, characterized by the presence of a nitrile group (-C≡N) attached to the second carbon of the pentene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylpent-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylpent-2-ene with a suitable nitrile source under specific conditions. For example, the hydrocyanation of 3-methylpent-2-ene using hydrogen cyanide (HCN) in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrocyanation processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Substituted nitriles or other functionalized products.
Wissenschaftliche Forschungsanwendungen
3-Methylpent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-methylpent-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. These interactions can affect various biochemical pathways, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentenenitrile: Another nitrile derivative with a similar structure but different positional isomerism.
3-Methyl-2-pentene: The parent hydrocarbon without the nitrile group.
2-Methylpent-2-enenitrile: A structural isomer with the nitrile group attached to a different carbon.
Uniqueness
3-Methylpent-2-enenitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers and related compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
4786-35-0 |
|---|---|
Molekularformel |
C6H9N |
Molekulargewicht |
95.14 g/mol |
IUPAC-Name |
3-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-6(2)4-5-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
ZRCWASMASZPIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


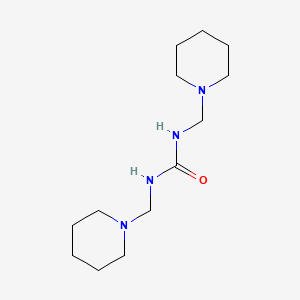
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
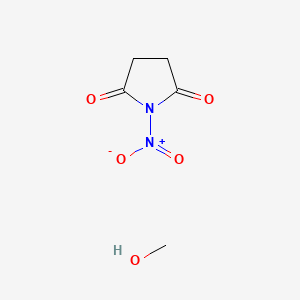


![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
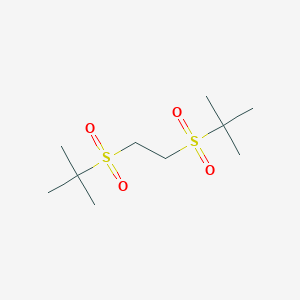
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)

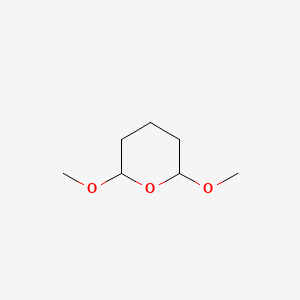

![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

